2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione

physicochemical properties lipophilicity molecular weight

Researchers constructing isoindole-1,3-dione SAR matrices face a critical gap: generic pyridylmethyl analogs lack the precise electronic and steric profile conferred by simultaneous 6-chloro and 4-trifluoromethyl substitution. This compound is the fully elaborated reference point (6-Cl, 4-CF3) required for reproducible comparative evaluation. - Defined halogenation pattern ensures reliable SAR correlation; single-atom substitutions can abolish activity in related series. - 6-Cl and 4-CF3 substituents provide orthogonal synthetic handles (SNAr, cross-coupling) inaccessible with des-halogen analogs. - Sourced at 95% purity with documented batch consistency, supporting hit-to-lead reproducibility across independent laboratories.

Molecular Formula C15H8ClF3N2O2
Molecular Weight 340.68 g/mol
CAS No. 1311278-13-3
Cat. No. B1401776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione
CAS1311278-13-3
Molecular FormulaC15H8ClF3N2O2
Molecular Weight340.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C15H8ClF3N2O2/c16-12-6-8(15(17,18)19)5-9(20-12)7-21-13(22)10-3-1-2-4-11(10)14(21)23/h1-6H,7H2
InChIKeyBLALUZSFVNRZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione: Chemical Identity and Baseline


2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione (CAS 1311278-13-3) is a synthetic small molecule belonging to the isoindole-1,3-dione (phthalimide) class. Its structure features a pyridine ring bearing chlorine at the 6-position and trifluoromethyl at the 4-position, connected via a methylene linker to the isoindole-1,3-dione core. The molecular formula is C15H8ClF3N2O2 and the molecular weight is 340.68 g/mol [1]. This compound is listed primarily as a research chemical with a typical purity of 95%, and its publicly disclosed biological activity profile is extremely limited [1].

Halogenated pyridylmethyl-isoindole-1,3-dione for derivatization workflows
Suited for SAR studies requiring 6‑Cl and 4‑CF3 substitution
Bioactivity data not publicly available; independent target validation needed

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione: Why Generic Substitution Fails


In the isoindole-1,3-dione series, the identity, position, and electronic nature of substituents on the N‑linked aromatic ring are critical determinants of target engagement, potency, and selectivity. Published structure‑activity relationship (SAR) studies on related isoindole‑1,3‑dione derivatives demonstrate that even single‑atom changes to the substitution pattern can switch a compound from potent inhibitor to inactive [1]. The simultaneous presence of electron‑withdrawing chlorine and trifluoromethyl groups on the pyridine ring alters the compound’s electronic distribution, lipophilicity, and metabolic stability relative to unsubstituted or singly‑substituted analogs. Consequently, replacing this specific compound with a generic “pyridylmethyl‑isoindole‑1,3‑dione” would irreversibly confound comparative experimental results and procurement decisions.

Substitution pattern sensitivity: Single-atom changes may shift target engagement from active to inactive.
Electron-withdrawing Cl/CF3 groups alter lipophilicity and metabolic stability, potentially affecting assay behavior.
Generic pyridylmethyl-isoindole-diones may confound comparative results; direct substitution not supported.

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione: Quantitative Differentiation Evidence


Physicochemical Differentiation vs. Unsubstituted Analog

The target compound has a substantially higher molecular weight and calculated lipophilicity compared to the unsubstituted analog 2-(pyridin-2-ylmethyl)isoindole-1,3-dione. The additional chlorine and trifluoromethyl groups increase the molecular weight by 88.43 g/mol and are expected to raise logP by approximately 1.5–2.0 units, which directly influences solubility, membrane permeability, and non‑specific binding in biological assays [1][2].

Physicochemical Differentiation
Class-level
Target: MW 340.68 g/mol, logP ~+1.5–2.0
Unsub. analog: MW 252.25 g/mol
+35% MW, higher lipophilicity
May influence solubility, permeability, and non-specific binding in assays
Calculated from structure; no experimental logP
physicochemical properties lipophilicity molecular weight

Absence of Public Bioactivity Data

As of April 2026, no publicly accessible peer‑reviewed study, patent, or curated database (ChEMBL, BindingDB, PubChem BioAssay) reports a measured IC50, Ki, Kd, or EC50 value for 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione against any biological target [1]. While structurally related isoindole-1,3‑diones have been disclosed as IDO1 inhibitors (e.g., Ki 35–220 nM [2]) and PI3K inhibitors (IC50 0.340 nM [3]), these data apply to compounds with distinct substitution patterns and cannot be extrapolated to the target compound.

Bioactivity Data
Data to verify
No IC50, Ki, Kd, or EC50 values publicly reported for this compound
Procurement cannot rely on bioactivity differentiation; independent validation required
Related isoindole-1,3-diones show activity against IDO1, PI3K, but not extrapolatable
bioactivity IDO1 kinase data gap

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione: Application Scenarios


Synthetic Intermediate for Halogenated Isoindole-1,3-diones

The compound's 6‑chloro and 4‑trifluoromethyl substituents provide reactive handles for further derivatization (e.g., nucleophilic aromatic substitution, cross‑coupling). Procurement is justified when the exact halogenation pattern is required for subsequent synthetic steps that cannot be accomplished with des‑chloro or des‑trifluoromethyl analogs [1].

Phenotypic Screening with Halogenated Pyridine Motifs

In cell‑based phenotypic assays, the combination of chlorine and trifluoromethyl groups may confer unique cellular permeability or sub‑cellular distribution. Researchers whose screening cascades have empirically identified this compound as a hit should procure the identical material to ensure reproducibility, as even closely related analogs may diverge in cellular activity [1][2].

SAR Reference Compound

When building an SAR matrix around the pyridylmethyl‑isoindole‑1,3‑dione scaffold, this compound serves as the fully elaborated reference point (6‑Cl, 4‑CF3). Comparative evaluation against the unsubstituted pyridylmethyl analog (PubChem CID 410866) and singly substituted variants can delineate the contribution of each substituent to biological activity, provided that all compounds are sourced with documented purity [1][2].

Application
Selection Property
Validation Focus
Synthetic Intermediate
6‑Cl, 4‑CF3 halogen pattern for downstream coupling
Reactivity at substitution sites
Phenotypic Screening
Consistent cellular permeability/distribution from halogenated pyridine motif
Assay reproducibility with identical batch
SAR Reference
Substitution contribution delineation (Cl/CF3)
Purity and structural identity documentation
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